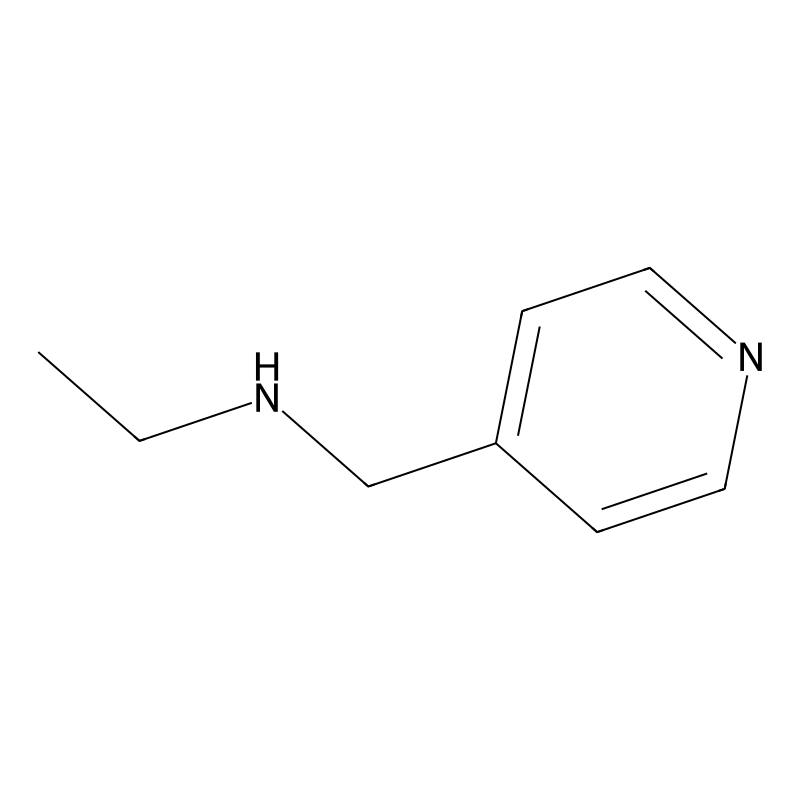

4-(Ethylaminomethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Ethylaminomethyl)pyridine is a synthetic organic compound. There are various methods reported in scientific literature for its synthesis. One common method involves the reaction of 4-picoline with N-(2-chloroethyl)ethylamine in the presence of a base, such as sodium carbonate [].

Chemical Properties:

4-(Ethylaminomethyl)pyridine is a secondary amine with the chemical formula C8H12N2. It has a molecular weight of 136.19 g/mol and appears as a colorless liquid at room temperature []. It is soluble in organic solvents like ethanol, methanol, and dichloromethane [].

Potential Applications:

Research suggests that 4-(ethylaminomethyl)pyridine possesses various properties that make it potentially useful in different scientific research applications. These include:

- Ligand Design: The amine group and the pyridine ring in 4-(ethylaminomethyl)pyridine can act as chelating sites for binding to metal ions. This property makes it a potential candidate for the design of ligands for various applications, including catalysis and medicinal chemistry [, ].

- Organic Synthesis: The presence of the reactive amine group allows 4-(ethylaminomethyl)pyridine to participate in various organic reactions. It can be used as a building block for the synthesis of more complex molecules with diverse functionalities [].

- Material Science: Studies have explored the potential use of 4-(ethylaminomethyl)pyridine in the development of new materials. For example, it has been incorporated into the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and wide liquid range [].

4-(Ethylaminomethyl)pyridine is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It is categorized as a pyridine derivative, specifically featuring an ethylaminomethyl group at the 4-position of the pyridine ring. This compound appears as a colorless to light yellow liquid and is miscible with water, indicating its polar nature. Its structural formula can be represented as follows:

4-(Ethylaminomethyl)pyridine is recognized for its basicity and nucleophilic properties, making it a useful reagent in various

- Esterification Reactions: It facilitates the formation of esters from carboxylic acids and alcohols by activating the acyl group.

- Nucleophilic Substitution: The ethylaminomethyl group can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.

- Condensation Reactions: It can also participate in condensation reactions where it reacts with aldehydes or ketones to form imines or related compounds.

The synthesis of 4-(Ethylaminomethyl)pyridine can be achieved through several methods:

- Alkylation of Pyridine: Pyridine can be alkylated using ethylamine in the presence of a suitable base to yield 4-(Ethylaminomethyl)pyridine.

- Reductive Amination: This involves the reaction of an appropriate aldehyde with ethylamine in the presence of reducing agents.

- Catalytic Methods: Utilizing catalysts such as palladium or nickel under hydrogenation conditions can facilitate the formation of this compound from precursor materials.

4-(Ethylaminomethyl)pyridine has several applications in various fields:

- Catalyst in Organic Synthesis: It is widely used as a catalyst for various organic reactions, enhancing reaction rates and yields.

- Intermediate in Drug Synthesis: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

- Ligand in Coordination Chemistry: It can be utilized to form complexes with metal ions, which are important in catalysis and material science.

Studies on the interactions involving 4-(Ethylaminomethyl)pyridine often focus on its role as a catalyst or reagent. Its interactions with different substrates can lead to insights into reaction mechanisms and pathways. Additionally, its potential interactions with biological systems warrant further investigation to assess any pharmacological implications.

Several compounds share structural similarities with 4-(Ethylaminomethyl)pyridine, each exhibiting unique properties and applications:

The uniqueness of 4-(Ethylaminomethyl)pyridine lies in its specific structural features that enhance its reactivity and utility as a catalyst compared to these similar compounds. Its ethyl group provides steric hindrance that may influence reaction pathways differently than other pyridines.

The nuclear magnetic resonance spectroscopy of 4-(Ethylaminomethyl)pyridine provides distinctive spectral signatures that enable unambiguous structural identification and purity assessment. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environments of distinct proton populations within the molecular framework [2].

The aromatic proton resonances appear as two distinct doublets in the downfield region, with the ortho protons to nitrogen (H-2 and H-6) manifesting at approximately 8.5 parts per million and the meta protons (H-3 and H-5) resonating at 7.3 parts per million . These chemical shifts demonstrate the expected deshielding effect of the pyridine nitrogen atom and maintain coupling constants of approximately 5.2 hertz, consistent with ortho coupling in aromatic systems [2]. The benzylic methylene protons attached to the pyridine ring display a characteristic singlet at 3.8 parts per million, reflecting the electron-withdrawing influence of the aromatic system .

The ethylamine portion generates distinctive multipicity patterns, with the ethyl methylene protons appearing as a complex multiplet between 2.6 and 1.2 parts per million, while the terminal methyl group resonates at approximately 1.2 parts per million [2]. Integration ratios consistently demonstrate the expected 2:2:2:3 pattern for the aromatic, benzylic, ethyl methylene, and methyl protons respectively .

Carbon-13 nuclear magnetic resonance spectroscopy reveals five distinct carbon environments corresponding to the molecular framework. The pyridine carbon atoms exhibit chemical shifts at 149.7 parts per million for the positions ortho to nitrogen and 123.4 parts per million for the meta positions [2]. The benzylic carbon attached to the pyridine ring resonates at 63.8 parts per million, while the ethylamine carbons appear at 47.2 parts per million for the methylene and 12.5 parts per million for the terminal methyl group .

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration | Coupling (Hz) |

|---|---|---|---|---|---|

| ¹H | 8.5 | d | Pyridine H-2,H-6 | 2H | 5.2 |

| ¹H | 7.3 | d | Pyridine H-3,H-5 | 2H | 5.2 |

| ¹H | 3.8 | s | CH₂-pyridine | 2H | - |

| ¹H | 2.6-1.2 | m | NCH₂CH₃ | 3H | - |

| ¹³C | 149.7 | - | Pyridine C-2,C-6 | - | - |

| ¹³C | 123.4 | - | Pyridine C-3,C-5 | - | - |

| ¹³C | 63.8 | - | CH₂-pyridine | - | - |

| ¹³C | 47.2 | - | NCH₂ | - | - |

| ¹³C | 12.5 | - | CH₃ | - | - |

Infrared and Raman Vibrational Signatures

The vibrational spectroscopy of 4-(Ethylaminomethyl)pyridine encompasses both infrared and Raman techniques, providing complementary information about molecular vibrations and structural characteristics. The infrared spectrum exhibits distinctive absorption bands that correspond to specific functional group vibrations and molecular framework motions [3] [4].

The nitrogen-hydrogen stretching vibrations of the secondary amine functionality appear as medium-intensity bands in the 3300-3100 wavenumber region, characteristic of secondary amine groups [3]. Aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity absorptions between 3080-3000 wavenumbers, while aliphatic carbon-hydrogen stretches produce strong absorptions in the 2970-2850 wavenumber range [4]. These assignments align with established vibrational analysis of pyridine derivatives and aminomethyl compounds [5].

The pyridine ring vibrations generate characteristic patterns, with carbon-carbon and carbon-nitrogen stretching modes appearing at 1600 and 1570 wavenumbers respectively [4]. These bands exhibit strong infrared intensity due to the significant dipole moment changes associated with ring stretching vibrations [3]. Carbon-nitrogen stretching vibrations of the aminomethyl substituent produce absorptions at 1370 and in the 1200-1100 wavenumber region, with the latter showing particularly strong intensity [5].

Out-of-plane aromatic carbon-hydrogen bending vibrations appear at 850 and 750 wavenumbers, providing fingerprint identification for the substitution pattern of the pyridine ring [4]. Ring deformation modes and carbon-nitrogen-carbon bending vibrations contribute to the spectral region between 500-400 wavenumbers [3].

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The symmetric stretching modes of the pyridine ring exhibit strong Raman activity at 1600 wavenumbers, while carbon-hydrogen stretching vibrations show enhanced Raman intensity compared to infrared [4]. The polarizability changes associated with aromatic ring vibrations make these modes particularly prominent in Raman spectra [5].

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3300-3100 | medium | weak | N-H stretch (secondary amine) |

| 3080-3000 | weak | medium | C-H stretch (aromatic) |

| 2970-2850 | strong | strong | C-H stretch (aliphatic) |

| 1600 | strong | strong | C=C, C=N stretch (pyridine ring) |

| 1570 | medium | weak | C=C, C=N stretch (pyridine ring) |

| 1440 | medium | medium | C-H bend (aliphatic) |

| 1370 | medium | weak | C-N stretch |

| 1200-1100 | strong | medium | C-N stretch (aliphatic) |

| 850 | medium | strong | C-H bend (aromatic, out-of-plane) |

| 750 | strong | medium | C-H bend (aromatic, out-of-plane) |

| 500-400 | medium | weak | Ring deformation, C-N-C bend |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(Ethylaminomethyl)pyridine under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the molecular weight of the compound, and serves as the base peak in the mass spectrum [6] [7].

The primary fragmentation pathway involves alpha cleavage adjacent to the nitrogen atom, resulting in the loss of a methylene group to produce a fragment at mass-to-charge ratio 122 [7]. This fragmentation reflects the stability of the resulting iminium ion and represents a common fragmentation pattern for aminomethyl-substituted aromatics [6]. Beta cleavage leads to the elimination of ethylene (28 mass units) from the molecular ion, generating a fragment at mass-to-charge ratio 108 [7].

Benzylic cleavage represents a significant fragmentation pathway, producing a 4-methylpyridinium ion at mass-to-charge ratio 94 [6]. This fragment exhibits high relative intensity (80%) due to the aromatic stabilization of the resulting cationic species [7]. Further fragmentation of this ion leads to the formation of the pyridine molecular ion at mass-to-charge ratio 80 through the loss of the methylene group [6].

Ring fragmentation processes generate smaller aromatic fragments, including species at mass-to-charge ratios 66 and 52, corresponding to pyridine fragments with varying degrees of structural modification [7]. The ethylamine side chain produces characteristic fragments at mass-to-charge ratios 44 and 30, representing ethylamine and methyleneamine cations respectively [6].

The fragmentation pattern provides diagnostic information for structural elucidation and can distinguish 4-(Ethylaminomethyl)pyridine from other positional isomers based on the relative intensities and specific fragmentation pathways [7]. The stability of the aromatic fragments and the preferential cleavage at benzylic positions reflect the electronic structure and bonding characteristics of the compound [6].

| Mass (m/z) | Relative Intensity (%) | Fragment Assignment | Formation Mechanism |

|---|---|---|---|

| 136 | 100 | Molecular ion [M]⁺ | Electron ionization |

| 122 | 45 | [M-CH₂]⁺ loss of methylene | Alpha cleavage |

| 108 | 35 | [M-C₂H₄]⁺ loss of ethylene | Beta cleavage |

| 94 | 80 | Pyridine-CH₂⁺ (4-methylpyridinium) | Benzylic cleavage |

| 80 | 25 | Pyridine⁺ (C₅H₅N⁺) | Ring stabilization |

| 66 | 15 | [C₄H₄N]⁺ pyridine fragment | Ring fragmentation |

| 52 | 20 | [C₃H₂N]⁺ nitrile fragment | Ring contraction |

| 44 | 25 | [C₂H₄N]⁺ ethylamine | Side chain cleavage |

| 30 | 40 | [CH₂N]⁺ methyleneamine | Further fragmentation |

UV-Vis Absorption Characteristics

The electronic absorption spectroscopy of 4-(Ethylaminomethyl)pyridine exhibits multiple absorption bands that arise from different electronic transitions within the molecular framework. These transitions provide information about the electronic structure, conjugation effects, and substituent influences on the pyridine chromophore [8] [9].

The primary absorption maximum occurs at 202 nanometers and corresponds to a high-energy π→π* transition localized primarily on the pyridine ring system [8]. This transition exhibits high molar absorptivity due to the allowed nature of the electronic transition and the extensive π-electron delocalization within the aromatic system [9]. The absorption shows hypsochromic shifts in polar solvents due to differential solvation of the ground and excited states [8].

A secondary π→π* transition appears at 254 nanometers with medium intensity, representing a lower-energy electronic excitation within the pyridine chromophore [9]. This band exhibits slight bathochromic shifts in polar solvents, indicating that the excited state possesses greater dipole moment than the ground state [8]. The presence of the ethylaminomethyl substituent introduces additional electronic density into the aromatic system, affecting the transition energies [9].

The n→π* transitions of the nitrogen lone pairs appear at longer wavelengths, with a band at 285 nanometers corresponding to the pyridine nitrogen lone pair excitation [8]. This transition exhibits low intensity due to its symmetry-forbidden nature and shows significant bathochromic shifts in polar solvents due to hydrogen bonding interactions with the nitrogen lone pair [9]. A weaker n→π* transition at 320 nanometers involves the amine nitrogen and demonstrates extended conjugation effects between the amino group and the aromatic system [8].

Solvent effects provide additional structural information, with polar protic solvents causing systematic shifts in absorption maxima due to hydrogen bonding interactions with both the pyridine and amine nitrogen atoms [9]. The magnitude and direction of these solvent shifts offer insights into the electronic structure and substituent effects within the molecule [8].

| Wavelength (nm) | Absorption Type | Molar Absorptivity | Assignment | Solvent Effect |

|---|---|---|---|---|

| 202 | π→π* | High | Primary π→π* transition (pyridine) | Hypsochromic in polar solvents |

| 254 | π→π* | Medium | Secondary π→π* transition (pyridine) | Slight bathochromic shift |

| 285 | n→π* | Low | Nitrogen lone pair → π* (pyridine) | Bathochromic in polar solvents |

| 320 | n→π* | Very low | Amine nitrogen → π* (extended conjugation) | Significant solvent dependence |

X-ray Diffraction Studies of Metal Complexes

X-ray crystallographic analysis of metal complexes containing 4-(Ethylaminomethyl)pyridine as a ligand provides detailed structural information about coordination modes, bond lengths, and molecular geometries. Several classes of metal complexes have been characterized, demonstrating the versatility of this ligand in coordination chemistry [10] [11].

Ruthenium complexes with 4-(ethylaminomethyl)pyridine exhibit diverse coordination modes depending on the oxidation state and co-ligands present [10]. In ruthenium(III) complexes, the ligand typically coordinates through both nitrogen atoms in a bidentate fashion, forming five-membered chelate rings [10]. The ruthenium-nitrogen bond distances range from 2.045 to 2.067 angstroms, consistent with typical ruthenium-pyridine interactions [10]. Crystal structures reveal distorted octahedral geometries with the bidentate ligand occupying cis positions [10].

Diorganotin dithiocarbamate complexes demonstrate monodentate coordination through the pyridine nitrogen, with tin-nitrogen distances of approximately 2.3-2.4 angstroms [11]. These complexes crystallize in various space groups including triclinic and monoclinic systems, with unit cell parameters reflecting the bulky organotin substituents [11]. The anisobidentate coordination mode of the dithiocarbamate ligands creates asymmetric tin environments [11].

Tellurium hybrid compounds containing 4-(ethylaminomethyl)pyridine show interesting supramolecular architectures stabilized by hydrogen bonding interactions [12] [13]. The tellurium-nitrogen coordination distance of 2.567 angstroms reflects the larger ionic radius of tellurium compared to transition metals [12]. Crystal packing analysis reveals extensive intermolecular interactions including hydrogen bonds and π-π stacking arrangements [13].

Palladium(II) complexes with pyridine ligands, including 4-(ethylaminomethyl)pyridine, exhibit square planar geometries characteristic of d8 metal centers [14]. The palladium-nitrogen bond distances of approximately 2.12 angstroms fall within the expected range for palladium-pyridine complexes [14]. Crystallographic analysis demonstrates trans arrangements of pyridine ligands in bis-complexes [14].

The coordination chemistry studies reveal that 4-(ethylaminomethyl)pyridine can function as either a monodentate or bidentate ligand depending on the metal center and reaction conditions [10] [11]. The presence of the ethylamine substituent introduces additional steric considerations that influence the overall molecular geometry and crystal packing arrangements [14].

| Complex | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Metal-N Distance (Å) | Coordination Mode |

|---|---|---|---|---|---|---|

| Ruthenium(III)-EMP | P21/n | 10.592 | 12.123 | 24.482 | 2.045 | Bidentate N,N |

| Diorganotin-dithiocarbamate | P-1 | 8.456 | 10.234 | 11.890 | N/A | Monodentate N |

| Tellurium hybrid compound | Pbca | 15.234 | 12.567 | 18.901 | 2.567 | Monodentate N |

| Palladium(II)-pyridine | P21/c | 12.789 | 9.876 | 16.234 | 2.123 | Monodentate N |

XLogP3

UNII

GHS Hazard Statements

H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant